molecular formula C9H8ClNO3 B2594197 3-Acetamido-4-chlorobenzoic acid CAS No. 101870-46-6

3-Acetamido-4-chlorobenzoic acid

Cat. No.: B2594197
CAS No.: 101870-46-6
M. Wt: 213.62
InChI Key: HFYNMUOIGHFOET-UHFFFAOYSA-N
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Description

3-Acetamido-4-chlorobenzoic acid is an organic compound with the molecular formula C9H8ClNO3 It is a derivative of benzoic acid, where the hydrogen atom at the 4-position is replaced by a chlorine atom, and the hydrogen atom at the 3-position is replaced by an acetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Acetamido-4-chlorobenzoic acid can be synthesized through several methods. One common approach involves the acylation of 4-chloroaniline with acetic anhydride to form 4-chloroacetanilide, followed by nitration to introduce the nitro group at the 3-position. The nitro group is then reduced to an amino group, which is subsequently acylated to form the final product.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Acetamido-4-chlorobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Reduction Reactions: The acetamido group can be reduced to an amine.

    Oxidation Reactions: The aromatic ring can undergo oxidation under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Substitution: Products depend on the nucleophile used, such as 3-acetamido-4-hydroxybenzoic acid if hydroxide is the nucleophile.

    Reduction: 3-amino-4-chlorobenzoic acid.

    Oxidation: Various oxidized derivatives of the aromatic ring.

Scientific Research Applications

3-Acetamido-4-chlorobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-acetamido-4-chlorobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The acetamido group can form hydrogen bonds with biological targets, while the chlorine atom may influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

  • 3-Acetamido-4-hydroxybenzoic acid
  • 3-Amino-4-chlorobenzoic acid
  • 4-Chloro-3-nitrobenzoic acid

Uniqueness

3-Acetamido-4-chlorobenzoic acid is unique due to the presence of both an acetamido group and a chlorine atom on the benzoic acid ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-acetamido-4-chlorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO3/c1-5(12)11-8-4-6(9(13)14)2-3-7(8)10/h2-4H,1H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFYNMUOIGHFOET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Tetrahydrofuran (THF) room temperature (RT), NaHCO3 solution 101.9 g (582 mmol) of 3-amino-4-chlorobenzoic acid were suspended in 700 ml of acetic acid and then admixed with 64.8 ml (687 mmol) of acetic anhydride. The mixture was heated under reflux for 15 h and, after cooling, was added to 1.5 l of ice-water. The precipitated crystals were isolated by filtration with suction, washed with water, and dried in a vacuum cabinet at 70° C. for 17 h.
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0 (± 1) mol
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101.9 g
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64.8 mL
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[Compound]
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ice water
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1.5 L
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700 mL
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solvent
Reaction Step Four

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